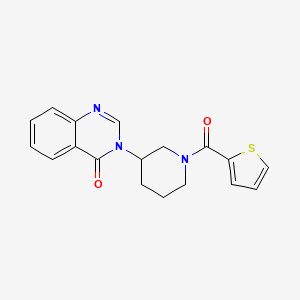

![molecular formula C8H20N2O B2505909 [2-(2-Aminoethoxy)ethyl]diethylamine CAS No. 136089-19-5](/img/structure/B2505909.png)

[2-(2-Aminoethoxy)ethyl]diethylamine

Übersicht

Beschreibung

[2-(2-Aminoethoxy)ethyl]diethylamine is a useful research compound. Its molecular formula is C8H20N2O and its molecular weight is 160.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Eco-Safe Synthesis

[2-(2-Aminoethoxy)ethyl]diethylamine has been acknowledged as an effective organocatalyst. For instance, Kulkarni et al. (2013) demonstrated its efficiency in the diastereoselective synthesis of medicinally significant compounds such as Bcl-2 protein antagonists. The process involved one-pot condensation, highlighting the catalyst's low cost and the simplicity of the synthesis protocol, making it a valuable tool for scalable and eco-friendly synthesis processes Kulkarni et al., 2013.

Utility in Synthesis of Complex Compounds

The compound has shown its utility in the synthesis of complex organic molecules. Soršak et al. (1998) utilized it in a two-step process to synthesize ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate, leading to the creation of a variety of fused substituted compounds. The study emphasized the compound's role in achieving high yields and facilitating the deprotection of certain groups, underlining its versatility in complex organic synthesis Soršak et al., 1998.

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel chemical entities. Yi-cui (2005) reported the synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine through alkylation with epoxyethane, marking the first such synthesis and confirming the structure via spectral characterization. The study highlighted the high yield and purity of the synthesized compound, signifying its role in enabling the exploration of new chemical territories Jin Yi-cui, 2005.

Applications in Molecular Electronics

In the field of molecular electronics, Chen et al. (1999) utilized a molecule containing a nitroamine redox center, which included 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, in the active layer of an electronic device. The resulting device demonstrated significant electronic properties such as negative differential resistance and a high on-off peak-to-valley ratio, indicating the potential of this compound derivatives in advanced electronic applications Chen et al., 1999.

Safety and Hazards

“[2-(2-Aminoethoxy)ethyl]diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Wirkmechanismus

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines are known to act as nucleophiles, reacting with electrophilic carbonyl groups . They can also form imine derivatives when they react with aldehydes and ketones .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including the formation of schiff bases and enamines .

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their polar nature .

Result of Action

Amines can influence a variety of biological processes through their interactions with proteins and nucleic acids .

Action Environment

The action, efficacy, and stability of [2-(2-Aminoethoxy)ethyl]diethylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOOQKRPLXODGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![3-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2505835.png)

![[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2505836.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![9-(3-chloro-4-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2505839.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

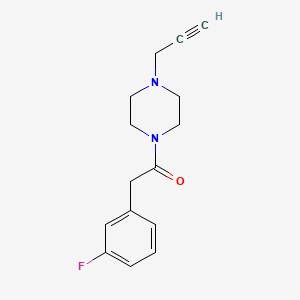

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)